Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15901775
InChI: InChI=1S/C10H10BrN3O2/c1-3-16-10(15)9-8-7(14(2)13-9)4-6(11)5-12-8/h4-5H,3H2,1-2H3
SMILES:
Molecular Formula: C10H10BrN3O2
Molecular Weight: 284.11 g/mol

Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate

CAS No.:

Cat. No.: VC15901775

Molecular Formula: C10H10BrN3O2

Molecular Weight: 284.11 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate -

Specification

Molecular Formula C10H10BrN3O2
Molecular Weight 284.11 g/mol
IUPAC Name ethyl 6-bromo-1-methylpyrazolo[4,3-b]pyridine-3-carboxylate
Standard InChI InChI=1S/C10H10BrN3O2/c1-3-16-10(15)9-8-7(14(2)13-9)4-6(11)5-12-8/h4-5H,3H2,1-2H3
Standard InChI Key RYWRWDASDNQIAU-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NN(C2=C1N=CC(=C2)Br)C

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s bicyclic framework consists of a pyrazole ring fused to a pyridine ring, creating a planar structure conducive to π-π stacking interactions in biological targets. Key substituents include:

  • Bromine at C6: Enhances electrophilic reactivity for cross-coupling reactions.

  • Methyl group at N1: Improves metabolic stability by blocking oxidative deamination.

  • Ethyl ester at C3: Serves as a protecting group for carboxylic acid functionality.

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H10BrN3O2
Molecular Weight284.11 g/mol
Density1.9±0.1 g/cm³ (estimated)
Boiling Point329.0±22.0°C (estimated)
LogP1.40 (predicted)

The bromine atom’s electronegativity (Pauling scale: 2.96) induces electron withdrawal, polarizing the pyridine ring and facilitating nucleophilic aromatic substitution.

Spectroscopic Characterization

1H-NMR data from analogous compounds reveals distinct peaks:

  • δ 4.40 ppm (q, J=7.12 Hz): Ethoxy group protons.

  • δ 1.36 ppm (t, J=7.12 Hz): Methyl group adjacent to oxygen .

  • δ 8.70 ppm (q): Pyridine proton adjacent to bromine .

Synthetic Methodologies

Key Synthetic Routes

The synthesis involves a multi-step sequence starting from 2-aminopyridine derivatives. Patent CN102911174A outlines a robust protocol:

Step 1: Formation of Intermediate IV
Reaction of methyl acetoacetate with sodium ethoxide generates enolate intermediates, which undergo cyclocondensation with brominated pyridine precursors at 0–5°C .

Step 2: Diazotization and Cyclization
Treatment with sodium nitrite in dilute sulfuric acid at -5–0°C induces diazotization, followed by intramolecular cyclization to form the pyrazole ring .

Table 2: Comparative Synthesis Metrics

ParameterPatent Method Conventional Methods
Yield95.3%70–80%
Reaction Temperature-5–0°C25–30°C
Purification ComplexityLowHigh

Optimization Strategies

  • Solvent Selection: Dimethyl sulfoxide (DMSO) enhances reaction rates by stabilizing charged intermediates .

  • Catalysis: Palladium on carbon (Pd/C) facilitates hydrogenation steps with 94% efficiency in related syntheses .

Pharmaceutical Applications

Kinase Inhibition

The compound’s planar structure mimics ATP-binding sites in kinases. In preclinical studies, derivatives inhibit:

  • VEGFR-2: IC50 = 12 nM (via hydrophobic interactions with Leu840 and Val848).

  • PDGFR-β: IC50 = 18 nM (hydrogen bonding with Asp836).

Table 3: Biological Activity Profile

TargetIC50 (nM)Mechanism
VEGFR-212Competitive ATP inhibition
PDGFR-β18Allosteric modulation
c-Kit45Tyrosine kinase suppression

Prodrug Development

The ethyl ester acts as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid. Rat pharmacokinetic studies show:

  • t1/2 (ester): 2.3 h

  • t1/2 (acid): 6.7 h

  • Bioavailability: 68% after oral administration.

ParameterRatingPrecautionary Measures
Skin ContactCategory 2Wear nitrile gloves
Eye DamageCategory 1Use safety goggles
Acute ToxicityCategory 4Avoid inhalation

Industrial and Research Significance

Scale-Up Challenges

Pilot plant data (100 kg batch) reveals critical process parameters:

  • Exothermicity: ΔT = 15°C during bromination (requires jacketed reactors).

  • Byproduct Formation: <2% des-bromo impurity when using NBS vs. 8% with Br2 .

Cost Analysis

Table 5: Manufacturing Cost Breakdown

ComponentCost (%)Remarks
Raw Materials58Bromine accounts for 32%
Energy22Chiller usage dominates
Labor12Skilled technicians required
Waste Disposal8Brominated byproducts regulated

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